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Compound of Interest

Compound Name: 5-Aza-4'-thio-2'-deoxycytidine

Cat. No.: B3060956

Technical Support Center: Aza-T-dCyd Clinical
Studies

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with the DNA methyltransferase 1 (DNMT1) inhibitor,
5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd). Below you will find troubleshooting guides and
frequently asked questions regarding the dose-limiting toxicities observed in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities (DLTs) observed for aza-T-dCyd in clinical
trials?

Al: In the Phase I clinical trial (NCT03366116) involving patients with advanced solid tumors,
the primary DLTs were observed at the 48 mg and 32 mg dose levels. At 48 mg, DLTs included
grade 3 rash, grade 3 acute kidney injury, and incomplete dosing (<75%) due to grade 3
myelosuppression.[1][2] At the 32 mg dose, which was determined to be the maximum
tolerated dose (MTD), the DLT was grade 4 neutropenia.[1][2][3]

Q2: What is the maximum tolerated dose (MTD) of aza-T-dCyd determined from clinical
studies?
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A2: The MTD for aza-T-dCyd administered orally once a day for 5 days of each week for 2
weeks in 21-day cycles has been established at 32 mg.[1][2][3]

Q3: What other significant grade 3 or 4 toxicities have been reported for aza-T-dCyd?

A3: Besides the specific DLTs, other grade 3 or 4 toxicities possibly attributable to aza-T-dCyd
across all treatment cycles included leukopenia, lymphopenia, neutropenia, rash, febrile
neutropenia, anemia, thrombocytopenia, acute kidney injury, elevated AST, elevated ALT,
diarrhea, and dehydration.[1][3]

Q4: How does the toxicity profile of aza-T-dCyd compare to other hypomethylating agents like
decitabine (aza-dCyd)?

A4: Aza-T-dCyd is reported to have a toxicity profile similar to currently approved
hypomethylating agents.[1][3][4] However, preclinical studies suggest that aza-T-dCyd is as
effective as decitabine in depleting DNMT1 but with markedly lower toxicity, indicating a
potentially larger therapeutic index.[4][5][6] This is attributed to differences in its metabolism
and mechanism of action, leading to less off-target activity.[4][5]

Q5: What is the proposed mechanism behind aza-T-dCyd's toxicity?

A5: The toxicity of aza-T-dCyd, like other nucleoside analog DNA methyltransferase inhibitors,
Is primarily mediated by its incorporation into DNA and the subsequent covalent trapping of
DNMTL.[7][8][9][10] This process can lead to the formation of DNA double-strand breaks and
cell cycle arrest, contributing to cytotoxicity.[11] The toxic effects are therefore most
pronounced in proliferating cells.[12]

Data on Dose-Limiting Toxicities

The following table summarizes the dose-limiting toxicities identified in the Phase | clinical trial
of aza-T-dCyd.
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Dose-Limiting Number of Patients

Dose Level o . Grade
Toxicity (DLT) with DLT

Grade 3 rash and
48 mg Grade 3 acute kidney 1 3

injury

< 75% of dosing
48 completed due to 1 3
m
g Grade 3

myelosuppression

32 mg Grade 4 neutropenia 1 4

Data sourced from a Phase | trial in patients with advanced solid tumors (NCT03366116)[1][2]

Summary of Other Grade 3/4 Toxicities

This table presents other significant adverse events observed across all cycles in the Phase |

trial.
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Toxicity Grade
Leukopenia 3or4
Lymphopenia 3or4
Neutropenia 3or4
Rash 3or4
Febrile Neutropenia 3or4
Anemia 3or4
Thrombocytopenia 3or4
Acute Kidney Injury 3or4
Elevated AST 3or4
Elevated ALT 3or4
Diarrhea 3or4
Dehydration 3or4

Data sourced from a Phase | trial in patients with advanced solid tumors (NCT03366116)[1][3]

Experimental Protocols

The following table outlines the methodology of the key clinical trial that determined the dose-

limiting toxicities of aza-T-dCyd.
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Parameter

Description

Study Design

Phase I, open-label, dose-escalation study
(NCT03366116).[13]

Patient Population

Adult patients with advanced solid tumors that
have progressed on standard therapy or for
which no standard therapy exists.[1][2]

Drug Administration

Aza-T-dCyd administered orally once a day for 5
days of each week for 2 weeks, followed by a
one-week rest, in 21-day cycles.[1][2][13]

Dose Escalation

The study initially followed a Simon accelerated
titration design with 100% dose increments per
dose level. It transitioned to a 3+3 dose
escalation design after either one patient
experienced a DLT or two patients experienced
drug-related grade 2 toxicity.[1][2][3] Intrapatient

dose escalation was permitted.[1][2][3]

DLT Definition

A dose-limiting toxicity was determined based
on adverse events occurring during the first
cycle of treatment, graded according to the
Common Terminology Criteria for Adverse
Events (CTCAE). Specific DLTs mentioned
include grade 3 rash, grade 3 acute kidney
injury, incomplete dosing due to
myelosuppression, and grade 4 neutropenia.[1]

[2]

Visualizing the Dose-Escalation Workflow

The following diagram illustrates the logical flow of the dose-escalation design used in the

Phase | clinical trial to determine the MTD of aza-T-dCyd.
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Caption: Dose-escalation workflow for the aza-T-dCyd Phase | trial.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3060956?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Signaling Pathway for Toxicity

The toxicity of aza-T-dCyd is linked to its mechanism of action as a DNA hypomethylating
agent. The following diagram illustrates the proposed pathway leading to cytotoxicity.
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Caption: Proposed mechanism of aza-T-dCyd-induced cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [dose-limiting toxicities of aza-T-dCyd in clinical studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060956#dose-limiting-toxicities-of-aza-t-dcyd-in-
clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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